molecular formula C24H31N3O2S B11350882 2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide

2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide

Cat. No.: B11350882
M. Wt: 425.6 g/mol
InChI Key: WONILAHBWRWIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a phenoxyethyl group, which can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the phenoxyethyl group. The final step involves the addition of the N,N-bis(propan-2-yl)acetamide moiety. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors, optimizing reaction times and temperatures, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler benzimidazole derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its benzimidazole core suggests potential as an antimicrobial or antiparasitic agent.

    Medicine: It may be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, potentially inhibiting their activity or altering their function. The phenoxyethyl group may enhance its binding affinity or specificity, while the N,N-bis(propan-2-yl)acetamide moiety could influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZIMIDAZOL-1-YL)ACETAMIDE: Lacks the N,N-bis(propan-2-yl)acetamide moiety.

    2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIMETHYLACETAMIDE: Similar structure but with different alkyl groups on the acetamide.

Uniqueness

The unique combination of the benzimidazole core, phenoxyethyl group, and N,N-bis(propan-2-yl)acetamide moiety gives 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H31N3O2S

Molecular Weight

425.6 g/mol

IUPAC Name

2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C24H31N3O2S/c1-17(2)27(18(3)4)23(28)16-26-22-12-7-6-11-21(22)25-24(26)30-14-13-29-20-10-8-9-19(5)15-20/h6-12,15,17-18H,13-14,16H2,1-5H3

InChI Key

WONILAHBWRWIEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.